molecular formula C16H13Cl2NO2 B195862 N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide CAS No. 6021-21-2

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Cat. No.: B195862
CAS No.: 6021-21-2
M. Wt: 322.2 g/mol
InChI Key: DSAWUUVGNZAARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide: is an organic compound with the molecular formula C16H13Cl2NO2 . This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a chloroacetamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide typically involves the reaction of 2-benzoyl-4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals .

Medicine: Its unique structure makes it a candidate for studying interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds .

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-methylbenzamide

Comparison: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAWUUVGNZAARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208957
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6021-21-2
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6021-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IV63H4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.